6-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15315986
Molecular Formula: C24H26N2O5S
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O5S |
|---|---|
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 6-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C24H26N2O5S/c1-3-17-4-9-22-20(14-17)21(27)15-23(31-22)24(28)25-18-5-7-19(8-6-18)32(29,30)26-12-10-16(2)11-13-26/h4-9,14-16H,3,10-13H2,1-2H3,(H,25,28) |
| Standard InChI Key | YRIHRVQZEQJMHT-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Introduction
6-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound belonging to the chromene class, which is known for its diverse pharmacological activities. This compound incorporates various functional groups, including an ethyl group, a piperidine ring, and a sulfonamide moiety, which contribute to its potential biological properties.
Synthesis Methods
The synthesis of 6-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene ring, introduction of the sulfonamide group, and attachment of the piperidine moiety. Common methods involve condensation reactions and nucleophilic substitutions.
Pharmacological Potential
Compounds within the chromene class have been studied for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of a sulfonamide group, known for its role in carbonic anhydrase inhibitors, suggests potential applications in treating conditions related to enzyme dysregulation.
Research Findings
| Biological Activity | Description | Reference |
|---|---|---|
| Anti-inflammatory | Chromene derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory enzymes. | |
| Antioxidant | The chromene ring is known for antioxidant properties, which can protect against oxidative stress. | |
| Anticancer | Some chromene compounds exhibit anticancer activity by inhibiting cell proliferation. |
Toxicity Studies
While specific toxicity data for 6-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide may be limited, compounds with similar structures have shown varying levels of toxicity. It is crucial to conduct thorough in vitro and in vivo studies to assess potential risks.
Handling Precautions
Handling of this compound should follow standard laboratory safety protocols, including the use of protective equipment and working in a well-ventilated area.
Future Perspectives
Given the diverse pharmacological activities associated with chromene derivatives, further research into the biological properties of 6-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide could reveal new therapeutic applications. This includes exploring its potential as a lead compound for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume